

Dihydromorin solvent system selection

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Dihydromorin

CAS No.: 18422-83-8

Cat. No.: S1544390

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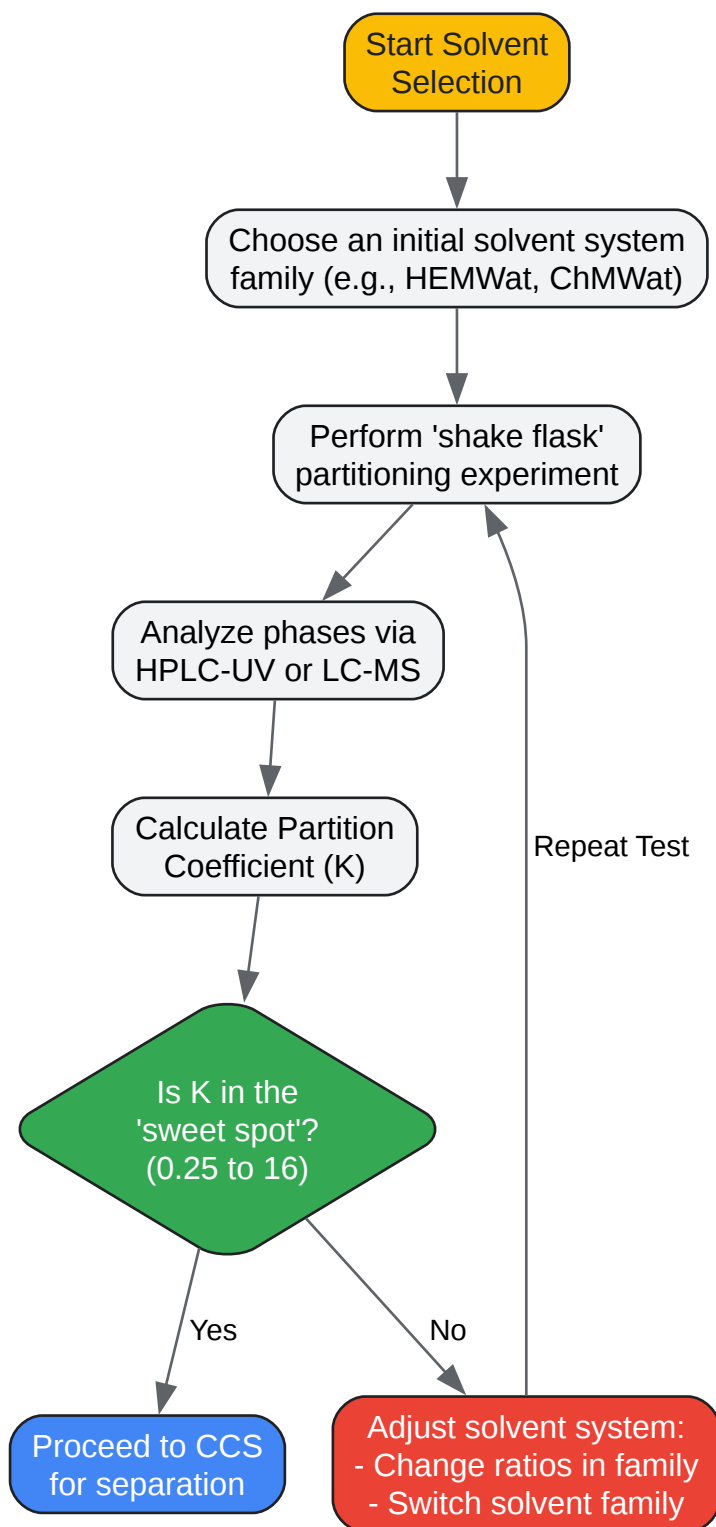
Chemical Profile of Dihydromorin

The table below summarizes the key chemical information for **dihydromorin**, which is crucial for planning your experiments.

Property	Description
IUPAC Name	Dihydromorin
CAS Number	18422-83-8 [1] [2]
Molecular Formula	C ₁₅ H ₁₂ O ₇ [1] [2]
Molecular Weight	304.25 g/mol [2]
Chemical Structure	A flavonoid [3]
Storage Conditions	Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [2].

Strategies for Selecting a Solvent System

Since a dedicated method was not found, selecting a solvent system for **dihydromorin** relies on established strategies for isolating natural products, particularly flavonoids. The following workflow outlines a rational approach, from initial system choice to refinement.



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Detailed Experimental Protocols

• Initial Solvent System Selection

- **Rationale:** Start with a well-established solvent system family known for successfully isolating flavonoids. The **HEMWat** (Hexane-Ethyl acetate-Methanol-Water) family is highly recommended, as it is versatile and widely used for this purpose [4].
- **Suggested Starting Point:** A moderate polarity system like HEMWat (1:1:1:1, v/v) is a good initial choice [4].

• Partitioning Experiment ("Shake Flask")

- **Procedure:** Vigorously shake your crude extract containing **dihydromorin** with a small volume (e.g., 2-4 mL) of the pre-equilibrated biphasic solvent system in a vial [4].
- **Equilibration:** Allow the phases to separate completely at equilibrium [4].
- **Sampling:** Draw separate samples from the upper and lower phases [4].

• Analyzing Results and Calculating K

- **Quantification:** Analyze the phase samples using a quantitative method like **HPLC-UV** or **LC-MS** to determine the concentration of **dihydromorin** in each phase [4].
- **Calculation:** Use the formula $K = [C]_{\text{stationary Phase}} / [C]_{\text{mobile Phase}}$.
 - If the upper phase is stationary: $K = [C]_{\text{upper}} / [C]_{\text{lower}}$ [4].
 - If the lower phase is stationary: $K = [C]_{\text{lower}} / [C]_{\text{upper}}$.

Troubleshooting Guide and FAQs

Question	Guidance
Dihydromorin's K is too high (>16)	The compound is too soluble in the stationary phase. Adjust by modifying the solvent ratio to increase its solubility in the mobile phase. For HEMWat, this could mean increasing the proportion of the solvent representing the mobile phase [4].

Question	Guidance
Dihydromorin's K is too low (~0)	The compound is too soluble in the mobile phase. Adjust by modifying the solvent ratio to increase its affinity for the stationary phase [4].
Poor resolution from other compounds	The K values of impurities are too similar. Try a different solvent system family (e.g., switch from HEMWat to ChMWat) that offers a different selectivity to improve separation [4].
How to handle a complex extract?	If the target is unknown, use "K-by-bioactivity." Combine the partitioning experiment with a bioactivity assay (e.g., tyrosinase inhibition for dihydromorin [2]) to find which solvent system places the active principle in the 'sweet spot' [4].

Practical Next Steps

- **Confirm Identity:** When you isolate a compound, confirm its identity using spectroscopic methods (e.g., NMR, MS), comparing data with literature values [3] [5].
- **Explore Alternatives:** Other common solvent systems for flavonoids include **BuWat** (n-Butanol-Water) [4] and **Methyl Acetate-Water** [4], which you can test if HEMWat systems are not effective.

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To cite this document: Smolecule. [Dihydromorin solvent system selection]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1544390#dihydromorin-solvent-system-selection>]

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